1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one
Description
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-pyrrolidin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-5-2-1-3-11-5/h5,11H,1-4H2 |
InChI Key |
HENDXJSDIBYSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one typically involves the reaction of a trifluoromethyl ketone with a pyrrolidine derivative. One common method includes the use of 1,1,1-trifluoroacetone and pyrrolidine under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrrolidine-Based Analogs
- Norhygrine (1-(Pyrrolidin-2-yl)propan-2-one): Molecular Formula: C₇H₁₃NO (No trifluoro group). Properties: A naturally occurring pyrrolidinone alkaloid isolated from Ziziphus mauritiana bark.
- 1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one: Molecular Formula: C₇H₁₀F₃NO₂.
Pyridine-Based Analogs
- 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Molecular Formula: C₈H₆F₃NO. Properties: Melting point = 112–113°C; stored under inert atmosphere (2–8°C). This derivative is used in coordination chemistry and catalysis . Safety: Classified with hazard statements H315-H319 (skin/eye irritation) .
- 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one: Molecular Formula: C₉H₈F₃NO.
Sulfur-Containing Analogs
1,1,1-Trifluoro-3-(octylsulfanyl)acetone :
1,1,1-Trifluoro-3-(methylsulfanyl)propan-2-one :
Heterocyclic Analogs
- 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Notable Applications |
|---|---|---|---|---|---|
| 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one | C₈H₁₀F₃NO | 205.17 | Pyrrolidine | N/A | Medicinal chemistry intermediate |
| Norhygrine | C₇H₁₃NO | 127.18 | Pyrrolidine (no CF₃) | N/A | Natural product research |
| 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one | C₈H₆F₃NO | 189.14 | Pyridine | 112–113 | Coordination chemistry |
| 1,1,1-Trifluoro-3-(octylsulfanyl)acetone | C₁₁H₁₉F₃OS | 256.33 | Octylsulfanyl | N/A | Lipid-based formulations |
| 1,1,1-Trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one | C₇H₇F₃N₂O | 208.14 | Pyrazole | N/A | Agrochemical research |
Key Findings and Implications
- Electronic Effects : The trifluoromethyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions or condensations .
- Biological Relevance : Pyrrolidine derivatives exhibit enzyme inhibition (e.g., DNAse I), while pyridine analogs are explored in metal-ligand complexes .
- Solubility and Stability : Sulfur-containing analogs are more lipophilic, whereas hydroxylated pyrrolidine derivatives improve aqueous solubility .
Biological Activity
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12F3NO
- Molecular Weight : 183.17 g/mol
- IUPAC Name : 1,1,1-trifluoro-3-(pyrrolidin-2-yl)propan-2-one
- CAS Number : 959045-77-3
The biological activity of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with enzymes and receptors. This compound has been studied for its potential as an enzyme inhibitor and in modulating metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds containing pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. In studies comparing the efficacy of different pyrrolidine derivatives, those with trifluoromethyl groups demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Trifluoro derivative | 0.125 | MRSA |
| Standard Vancomycin | 0.5 | MRSA |
Anticancer Properties
In vitro studies have suggested that 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies indicated that it may inhibit cell proliferation by interfering with specific signaling pathways involved in cancer progression.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one. The results demonstrated a significant reduction in bacterial growth compared to controls, suggesting its potential as a lead compound for developing new antibiotics.
Evaluation of Anticancer Activity
Another study focused on the anticancer activity of this compound against human cancer cell lines. The findings indicated that treatment with 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
